Fluorescent Brightener 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 1 typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, followed by the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid . This intermediate is then reduced and reacted with cyanuric chloride and amines or alcohols to form the final brightener compound .
Industrial Production Methods: Industrial production of Fluorescent Brightener 1 involves large-scale sulfonation and reduction processes, often utilizing diethylene glycol instead of water to increase yield and reduce reaction time . The final product is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of optically inactive cis-stilbenes.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly with cyanuric chloride and amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxygen in the air can degrade the compound.
Reduction: Sodium hypochlorite and diethylene glycol are commonly used.
Substitution: Cyanuric chloride and various amines or alcohols are used under controlled conditions.
Major Products: The major products formed from these reactions include various stilbene derivatives and triazine-based compounds .
Scientific Research Applications
Fluorescent Brightener 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms.
Biology: Employed in fluorescence microscopy to stain and visualize biological tissues.
Medicine: Utilized in diagnostic assays to enhance the visibility of biological samples.
Industry: Widely used in the textile, paper, and detergent industries to improve the appearance of products.
Mechanism of Action
Comparison with Similar Compounds
- 4,4′-diamino-2,2′-stilbenedisulfonic acid
- 4,4’-bis (benzoxazolyl)-cis-stilbene
- 2,5-bis (benzoxazol-2-yl)thiophene
Comparison: Fluorescent Brightener 1 is unique in its ability to provide a strong whitening effect with high stability and low volatility, making it ideal for use in high-temperature processes . Compared to other brighteners, it offers better light fastness and a more neutral white cast, which is particularly beneficial in the textile and paper industries .
Properties
CAS No. |
15339-39-6 |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.